4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine
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Overview
Description
4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine is a chemical compound that features a morpholine ring attached to a pyrimidine ring, which is further substituted with a piperazine moiety
Mechanism of Action
Target of Action
Similar compounds with a piperazin-1-ylpyrimidine structure have been found to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
Similar compounds have been shown to inhibit ache . Inhibition of AChE prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing cholinergic neurotransmission .
Biochemical Pathways
Ache inhibitors generally affect the cholinergic pathway . By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Result of Action
Ache inhibitors, by increasing acetylcholine levels, can enhance cholinergic neurotransmission, which is crucial for learning and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and 1,3-diketones.
Substitution with Piperazine: The pyrimidine ring is then reacted with piperazine under suitable conditions, often involving a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Attachment of Morpholine: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the piperazine-substituted pyrimidine is reacted with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or morpholine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure but with a phenyl group instead of a morpholine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a pyridine ring and a benzamide moiety.
Flumatinib: A tyrosine kinase inhibitor with a similar pyrimidine core but different substituents.
Uniqueness
4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine is unique due to its specific combination of a morpholine ring, a piperazine moiety, and a pyrimidine core. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(6-methyl-2-piperazin-1-ylpyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-11-10-12(17-6-8-19-9-7-17)16-13(15-11)18-4-2-14-3-5-18/h10,14H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNVAVYYZCEPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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